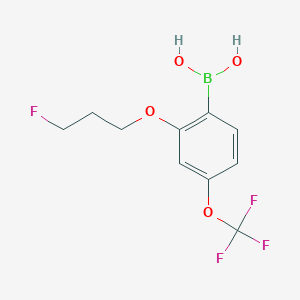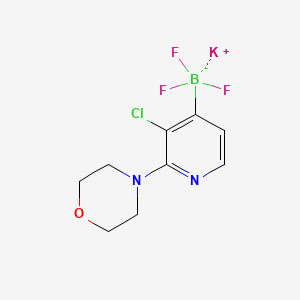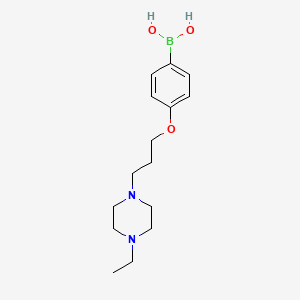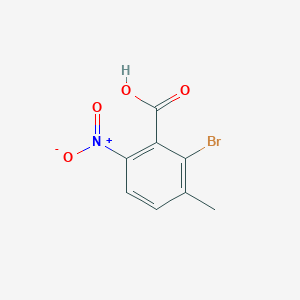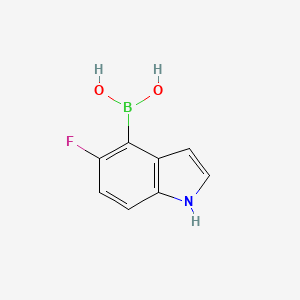
(5-fluoro-1H-indol-4-yl)boronic acid
Übersicht
Beschreibung
“(5-fluoro-1H-indol-4-yl)boronic acid” is a chemical compound with the CAS Number: 1350836-07-5 . It has a molecular weight of 178.96 and its IUPAC name is 5-fluoro-1H-indol-4-ylboronic acid .
Molecular Structure Analysis
The InChI code for “(5-fluoro-1H-indol-4-yl)boronic acid” is 1S/C8H7BFNO2/c10-6-1-2-7-5 (3-4-11-7)8 (6)9 (12)13/h1-4,11-13H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
Boronic acids, including “(5-fluoro-1H-indol-4-yl)boronic acid”, are known to participate in Suzuki–Miyaura coupling reactions . This type of reaction is widely used in organic chemistry for the formation of carbon-carbon bonds .Physical And Chemical Properties Analysis
“(5-fluoro-1H-indol-4-yl)boronic acid” is typically stored at refrigerated temperatures .Wissenschaftliche Forschungsanwendungen
Sensing Applications
- Scientific Field : Chemistry
- Application Summary : Boronic acids, including “(5-fluoro-1H-indol-4-yl)boronic acid”, are increasingly utilized in diverse areas of research, including their utility in various sensing applications .
- Methods of Application : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification, separation and the development of therapeutics .
- Results or Outcomes : The sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .
Biological Applications
- Scientific Field : Biochemistry
- Application Summary : Indole derivatives, such as “(5-fluoro-1H-indol-4-yl)boronic acid”, play a main role in cell biology. They are used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
- Methods of Application : The application of indole derivatives involves their synthesis and subsequent use in biological systems .
- Results or Outcomes : Indoles, both natural and synthetic, show various biologically vital properties .
Electrophoresis of Glycated Molecules
- Scientific Field : Biochemistry
- Application Summary : Boronic acids have been used for electrophoresis of glycated molecules .
- Methods of Application : The interaction of boronic acids with proteins and their manipulation and cell labelling are key to this application .
- Results or Outcomes : This application has led to the development of new analytical methods and polymers for the controlled release of insulin .
Antiviral Activity
- Scientific Field : Pharmacology
- Application Summary : Certain indole derivatives have shown antiviral activity .
- Methods of Application : These compounds are synthesized and tested in vitro for antiviral activity against a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
- Results or Outcomes : Some indole derivatives have shown potent antiviral activity with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .
Suzuki–Miyaura Coupling
- Scientific Field : Organic Chemistry
- Application Summary : Boronic acids, including “(5-fluoro-1H-indol-4-yl)boronic acid”, are used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
- Methods of Application : The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
- Results or Outcomes : This reaction has been used to create a variety of complex organic compounds .
Development of Radiotracers
- Scientific Field : Radiopharmacy
- Application Summary : Certain fluorinated indole derivatives, such as “(5-fluoro-1H-indol-4-yl)boronic acid”, have been suggested as lead compounds for developing new radiotracers with improved in vivo brain properties .
- Methods of Application : These compounds are synthesized and tested in vitro for their potential as radiotracers .
- Results or Outcomes : While the specific derivative “[18F]FIPM” presented limited potential as an in vivo PET tracer for LRRK2, it can be used as a lead compound for developing new radiotracers .
Safety And Hazards
Zukünftige Richtungen
Boronic acid-based compounds, including “(5-fluoro-1H-indol-4-yl)boronic acid”, have been the focus of recent research due to their unique properties. They have found applications in chemical biology, medicinal chemistry, biomedical devices, and material chemistry . The reversible nature of the bonds they form opens up possibilities for the development of stimuli-responsive biological and material chemistry explorations .
Eigenschaften
IUPAC Name |
(5-fluoro-1H-indol-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BFNO2/c10-6-1-2-7-5(3-4-11-7)8(6)9(12)13/h1-4,11-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPHECXPHNAJCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC2=C1C=CN2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-fluoro-1H-indol-4-yl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



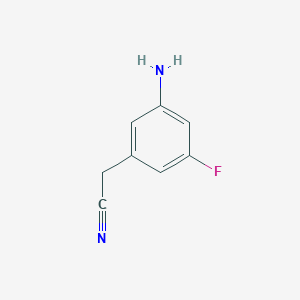
![4-Methyl-[1,2,3]thiadiazole-5-carboxamidine](/img/structure/B1447097.png)
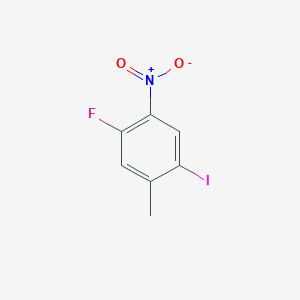
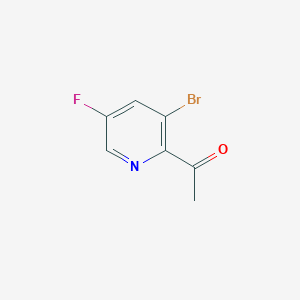
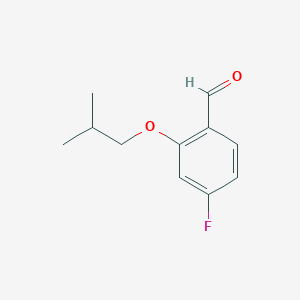

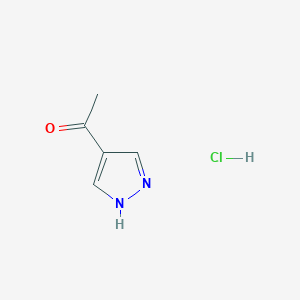
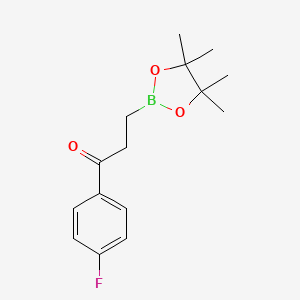
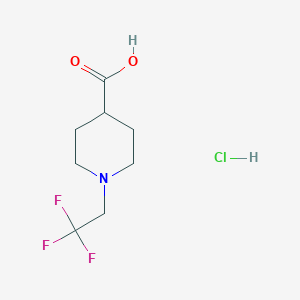
![4-[5-Bromo-6-chloro-4-(trifluoromethyl)-2-pyridyl]morpholine hydrobromide](/img/structure/B1447111.png)
